2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide
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Overview
Description
2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with methoxy and sulfamoyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy groups, and the attachment of the sulfamoyl group. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the methoxy groups.
Amidation reactions: to form the benzamide core.
Sulfonation reactions: to attach the sulfamoyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide or thiol group.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Sulfonamides, thiols.
Substitution products: Various functionalized benzamides.
Scientific Research Applications
2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interact with receptors: Binding to cell surface or intracellular receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
2-Mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide stands out due to its unique combination of methoxy and sulfamoyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-7-15(9-16(17)18(20)22)27(23,24)21-12-19(26-2)10-13-5-3-4-6-14(13)11-19/h3-9,21H,10-12H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFWFVKTKHHQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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